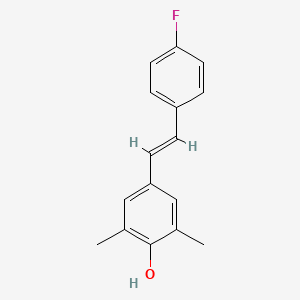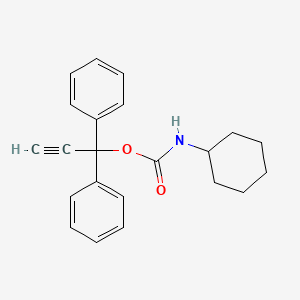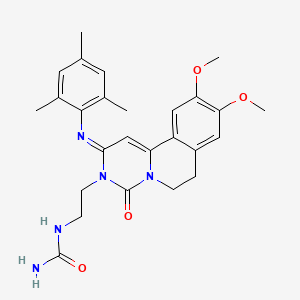
N-(2-cyanoethyl)-2-diethoxyphosphinothioylsulfanyl-N-phenylacetamide
概要
説明
N-(2-cyanoethyl)-2-diethoxyphosphinothioylsulfanyl-N-phenylacetamide is a complex organophosphorus compound It is characterized by the presence of a phosphorodithioate group, which is known for its diverse chemical reactivity and applications in various fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanoethyl)-2-diethoxyphosphinothioylsulfanyl-N-phenylacetamide typically involves the reaction of diethyl phosphorodithioate with a suitable amine derivative. The reaction conditions often require a controlled environment with specific temperature and pH to ensure the desired product is obtained. Common reagents used in the synthesis include diethyl phosphorodithioate, 2-cyanoethylamine, and phenyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process may include steps such as purification and crystallization to ensure the final product meets the required purity standards.
化学反応の分析
Types of Reactions
N-(2-cyanoethyl)-2-diethoxyphosphinothioylsulfanyl-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioates.
Reduction: Reduction reactions can convert the phosphorodithioate group to phosphorothioates.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions typically require specific conditions such as controlled temperature and pH to proceed efficiently.
Major Products Formed
The major products formed from these reactions include various phosphorothioate derivatives, which have different chemical and physical properties compared to the parent compound.
科学的研究の応用
N-(2-cyanoethyl)-2-diethoxyphosphinothioylsulfanyl-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of phosphorothioate derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: The compound is used in the production of pesticides and other agrochemicals due to its reactivity and effectiveness.
作用機序
The mechanism of action of N-(2-cyanoethyl)-2-diethoxyphosphinothioylsulfanyl-N-phenylacetamide involves its interaction with molecular targets such as enzymes and proteins. The phosphorodithioate group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.
類似化合物との比較
Similar Compounds
Diethyl cyanophosphonate: Similar in structure but lacks the phenylamino group.
O,O-Diethyl S-(p-tolyl) phosphorothioate: Similar in having the phosphorodithioate group but differs in the substituent groups attached to the phosphorus atom.
Uniqueness
N-(2-cyanoethyl)-2-diethoxyphosphinothioylsulfanyl-N-phenylacetamide is unique due to the presence of both the cyanoethyl and phenylamino groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
16231-76-8 |
|---|---|
分子式 |
C15H21N2O3PS2 |
分子量 |
372.4 g/mol |
IUPAC名 |
N-(2-cyanoethyl)-2-diethoxyphosphinothioylsulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C15H21N2O3PS2/c1-3-19-21(22,20-4-2)23-13-15(18)17(12-8-11-16)14-9-6-5-7-10-14/h5-7,9-10H,3-4,8,12-13H2,1-2H3 |
InChIキー |
OXZOAUGOOWQPDM-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OCC)SCC(=O)N(CCC#N)C1=CC=CC=C1 |
正規SMILES |
CCOP(=S)(OCC)SCC(=O)N(CCC#N)C1=CC=CC=C1 |
外観 |
Solid powder |
Key on ui other cas no. |
16231-76-8 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
GC 10284; GC10284; GC-10284 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


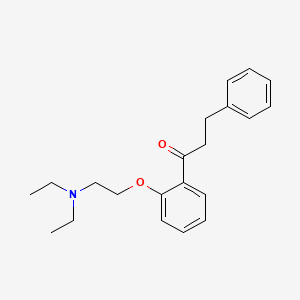


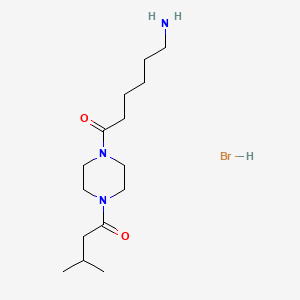
![(1S,2S,5S,7R,8R,9S,10S,11R,15S)-12,12-Dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecane-7,9,10,15,18-pentol](/img/structure/B1671336.png)

